2-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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Overview
Description
2-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-OXOETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a methanesulfonyl group and a hexahydrocinnolinone core, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-OXOETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE typically involves multiple steps. One common method starts with the preparation of the piperazine derivative by reacting piperazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting methanesulfonylpiperazine is then coupled with a suitable cinnolinone derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-OXOETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the cinnolinone core can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-OXOETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-OXOETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. The cinnolinone core may also play a role in the compound’s biological activity by interacting with DNA or other cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol
- 2-(4-Methanesulfonylpiperazin-1-yl)-1,3-benzothiazole
- 2-(benzylsulfanyl)-6-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one
Uniqueness
Compared to similar compounds, 2-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-OXOETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE stands out due to its unique combination of a methanesulfonylpiperazine moiety and a hexahydrocinnolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H22N4O4S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C15H22N4O4S/c1-24(22,23)18-8-6-17(7-9-18)15(21)11-19-14(20)10-12-4-2-3-5-13(12)16-19/h10H,2-9,11H2,1H3 |
InChI Key |
QTQLBFJGUYAIFH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CN2C(=O)C=C3CCCCC3=N2 |
Origin of Product |
United States |
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